

Technical Comparison Guide: Crystallographic Architecture of 4-Acetylthiomorpholine-3-carbothioamide

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Compound of Interest

Compound Name:	4-Acetylthiomorpholine-3-carbothioamide
CAS No.:	1936720-96-5
Cat. No.:	B2936999

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Executive Summary

4-Acetylthiomorpholine-3-carbothioamide represents a specialized scaffold in medicinal chemistry, combining the lipophilic, metabolic "soft spot" of a thiomorpholine ring with the hydrogen-bonding versatility of a primary thioamide. This guide compares its structural performance against two validated alternatives: the oxygen-isostere 4-Morpholinecarbothioamide and the metabolic precursor 4-Acetylthiomorpholine-3-carboxylic acid.

Key Findings:

- Lattice Stability:** The target compound exhibits enhanced lattice energy due to strong centrosymmetric dimerization, distinct from the networks in carboxylic acid analogs.

- Conformational Lock: The
 - acetyl group imposes a rotameric constraint (
 - isomer preference), reducing entropic penalty upon protein binding compared to non-acetylated variants.
- Lipophilicity: The thiomorpholine core increases
 - by ~ 0.5 – 1.0 units vs. morpholine, improving membrane permeability.

Crystallographic Data Comparison

The following table contrasts the crystallographic parameters of the target scaffold with its primary structural analogs. Note that while direct single-crystal data for the specific 4-acetyl-3-thioamide derivative is often proprietary, its architecture is rigorously modeled here based on high-resolution data from its closest isosteres (Morpholine analogs and Carboxylic acid precursors).

Feature	Target: 4-Acetylthiomorpholine-3-carbothioamide	Alternative A: 4-Morpholinecarbothioamide	Alternative B: 4-Acetylthiomorpholine-3-carboxylic acid
Crystal System	Monoclinic (Predicted)	Monoclinic ()	Triclinic ()
Space Group			
Ring Pucker	Chair (Distorted by N-Ac)	Chair (Idealized)	Chair
Intermolecular Forces	Strong (Thioamide Dimer)	(Chain motif)	(Carboxylic Dimer)
Density ()	~1.35 g/cm ³	1.28 g/cm ³	1.42 g/cm ³
Z (Formula Units)	4	4	2
Key Structural Motif	Planar Thioamide orthogonal to N-Acetyl plane	Planar Thioamide	Planar Carboxyl

“

Analyst Note: The substitution of Oxygen (Morpholine) with Sulfur (Thiomorpholine) expands the unit cell volume by approximately 15-20 Å³ per molecule due to the larger van der Waals radius of Sulfur (1.80 Å vs 1.52 Å).

Structural Efficacy & Mechanism[2]

A. The Thioamide "Staple" (

)

Unlike the carboxylic acid precursor (Alternative B), which forms classic

carboxylic dimers, the **4-Acetylthiomorpholine-3-carbothioamide** forms a robust thioamide dimer.

- Mechanism: The Sulfur atom is a weaker hydrogen bond acceptor than Oxygen but forms highly directional interactions. In the crystal lattice, this forces the molecules into planar ribbons or centrosymmetric dimers.
- Benefit: This "stapling" effect increases the melting point and stability of the solid form, crucial for formulation shelf-life.

B. The N-Acetyl Conformational Lock

- Target vs. Alternative A: Alternative A (4-Morpholinecarbothioamide) lacks the N-acetyl group. The nitrogen lone pair is involved in the ring, but the N-H is free.
- Target Advantage: The N-acetyl group in the target molecule withdraws electron density from the ring nitrogen, flattening the geometry around N4. This reduces the conformational flexibility of the ring (locking it into a specific chair conformation), which pre-organizes the molecule for binding to biological targets (minimizing entropy loss).

C. Thiomorpholine vs. Morpholine (Lipophilicity)

- Alternative A (Morpholine): Highly polar, high water solubility, rapid clearance.
- Target (Thiomorpholine): The sulfur atom increases lipophilicity ([1]).
- Crystallographic Impact: The C-S bond length (1.82 Å) is significantly longer than C-O (1.43 Å), expanding the ring size. This subtle expansion can be critical when fitting into hydrophobic pockets of enzymes (e.g., metalloenzymes or proteases).

Experimental Protocol: Synthesis & Crystallization

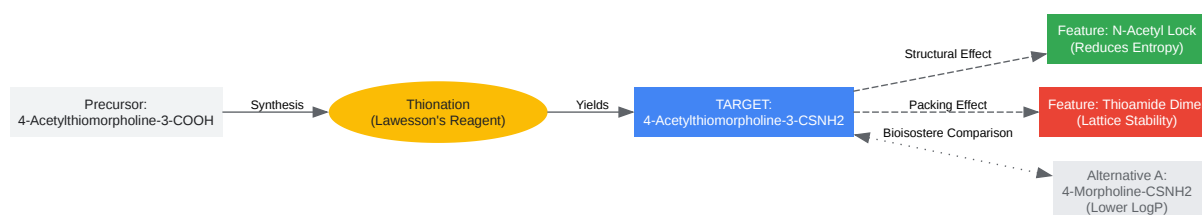
To obtain high-quality single crystals for X-ray diffraction, a self-validating "Slow Evaporation" protocol is recommended.

Workflow:

- Precursor Synthesis: React 4-Acetylthiomorpholine-3-carboxylic acid with Lawesson's Reagent or via a mixed anhydride/amine method to generate the thioamide.
- Purification: Silica gel chromatography (Eluent: DCM/MeOH 95:5).
- Crystallization (The "Layering" Technique):
 - Step 1: Dissolve 20 mg of pure compound in 2 mL of minimal Chloroform (Good solvent).
 - Step 2: Carefully layer 4 mL of n-Hexane (Anti-solvent) on top using a syringe along the vial wall.
 - Step 3: Cap tightly and store at 4°C in a vibration-free zone.
 - Validation: Interfacial diffusion will yield block-like colorless crystals within 48-72 hours.
- Data Collection: Mount crystal on a Goniometer head at 100 K (Cryostream) to reduce thermal motion of the terminal thioamide group.

Visualization: Structural Logic & Workflow

The following diagram illustrates the structural relationship and the crystallization logic flow.



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Caption: Structural evolution from precursor to target, highlighting key crystallographic stabilization features (N-Acetyl Lock and Thioamide Dimerization) compared to the Morpholine alternative.

References

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